molecular formula C19H18N2O4S B2939980 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 476210-57-8

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2939980
CAS No.: 476210-57-8
M. Wt: 370.42
InChI Key: MALZSPIUFLUITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a thiazole-based benzamide derivative characterized by a 3,4-dimethoxyphenyl substitution at the 4-position of the thiazole ring and a 3-methoxybenzamide group at the 2-position.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-6-4-5-13(9-14)18(22)21-19-20-15(11-26-19)12-7-8-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALZSPIUFLUITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Molecular Formula : C16H15N3O2S
Molecular Weight : 313.4 g/mol
IUPAC Name : 4-(3,4-dimethoxyphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine
CAS Number : Not specified in the search results.

Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral effects. These effects are often attributed to their ability to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication by deaminating cytidine residues in viral RNA .

Antiviral Activity

In vitro studies have demonstrated that derivatives of benzamide can effectively inhibit the replication of various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV) . The mechanism involves enhancing the levels of A3G within infected cells, which contributes to the suppression of viral replication.

Table 1: Antiviral Activity of Related Compounds

Compound NameTarget VirusMechanism of ActionReference
IMB-0523HBVIncreases A3G levels
IMB-26HIVEnhances intracellular A3G
IMB-35HCVActivates A3G-mediated antiviral response

Anticancer Potential

The thiazole moiety in this compound has been associated with anticancer properties. Compounds containing thiazole rings have shown promise as inhibitors of various kinases involved in cancer progression. In particular, studies have indicated that thiazole derivatives can inhibit RET kinase activity, which is implicated in several cancers .

Case Study: RET Kinase Inhibition

A recent study synthesized novel thiazole derivatives and evaluated their efficacy as RET kinase inhibitors. The results showed that certain compounds exhibited significant inhibition of RET activity at both molecular and cellular levels, suggesting potential for further development as anticancer agents .

Toxicity and Pharmacokinetics

The safety profile and pharmacokinetics of this compound have not been extensively documented in the available literature. However, related compounds have undergone acute toxicity assessments in animal models. For instance, IMB-0523 was evaluated in mice for its acute toxicity and pharmacokinetic behavior, demonstrating favorable profiles for further development .

Comparison with Similar Compounds

Substituent Effects on Thiazole and Benzamide Moieties

The table below compares key structural and functional attributes of the target compound with analogs:

Compound Name Thiazole Substituent Benzamide Substituent Notable Properties/Activities Yield (%) Reference
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide 3,4-Dimethoxyphenyl 3-Methoxy High solubility (electron-donating groups) - -
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Phenyl 4-Chloro Potent anti-inflammatory activity -
EMAC2060 4-(4-Methoxyphenyl) Hydrazine derivative Lower synthesis yield (<80%) <80
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide 3,4-Dimethoxyphenyl 3-Dimethylamino Enhanced basicity; potential CNS activity -
N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide Thiazolidinone core 3-Nitro Oxidative/reductive reactivity -

Key Observations:

  • Substituent Electronic Effects: The target compound’s 3,4-dimethoxy and 3-methoxy groups enhance electron density, improving solubility compared to electron-withdrawing substituents (e.g., chloro in 5c or nitro in thiazolidinone derivatives) .
  • Biological Activity : Compound 5c (4-chlorobenzamide) exhibits potent anti-inflammatory activity, suggesting that halogen substituents may optimize target binding in inflammatory pathways. The target compound’s methoxy groups could modulate similar pathways with differing potency .

Structural Analogues with Modified Cores

  • Benzothiazole Derivatives (): Compounds like N-({1,3-benzo[d]thiazol-2-ylcarbamothioyl}-substituted benzamides replace the thiazole ring with a benzothiazole core.
  • Dihydrothiazole Derivatives () : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide features a partially saturated thiazole ring. Reduced aromaticity may decrease stability but improve conformational flexibility for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.